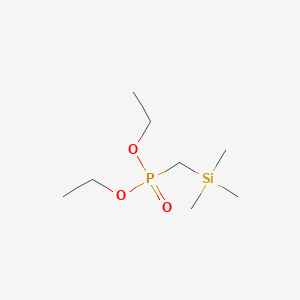![molecular formula C9H13Cl3Si B088611 Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane CAS No. 14319-64-3](/img/structure/B88611.png)
Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane
Vue d'ensemble
Description
Synthesis Analysis The synthesis of Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane is closely related to the synthesis of similar bicyclic compounds. For instance, bicyclo[4.1.0]hept-1,6-ene derivatives have been generated through the elimination of 1-chloro-2-(trimethylsilyl)bicyclo[4.1.0]heptane, demonstrating the chemical reactivity of bicyclic compounds towards forming complex structures through elimination reactions (Billups et al., 1996).
Molecular Structure Analysis The molecular structure of related bicyclic compounds has been extensively studied, providing insights into the structural characteristics of these molecules. For example, the crystal and molecular structure of bicyclo[2,2,1]hept-5-ene-2,3-endo-dicarboxylic acid was determined using single-crystal X-ray diffraction techniques, revealing significant information about bond distances, angles, and hydrogen bonding within bicyclic frameworks (Pfluger et al., 1973).
Chemical Reactions and Properties Bicyclic compounds like Bicyclo[2.2.1]hept-5-en-2-yl derivatives undergo a variety of chemical reactions, including cycloisomerization reactions to form bicyclo[3.2.0]hept-6-en-2-ones, showcasing their reactivity and potential for generating complex molecular architectures (Lee et al., 2009).
Physical Properties Analysis The physical properties of bicyclic compounds such as Bicyclo[2.2.1]hept-5-en-2-yl derivatives are influenced by their unique molecular structures. The analysis of their crystal structures, thermal motions, and hydrogen-bonding properties provides valuable insights into their physical characteristics and behavior (Plettner et al., 2005).
Applications De Recherche Scientifique
Palladium(II) and Palladium(II) Nitrile Catalysts were used for the addition polymerization of norbornene derivatives, which include Bicyclo[2.2.1]hept-5-en-2-yl derivatives, to obtain functional group-containing cycloaliphatic polyolefins (Mathew et al., 1996).
Cobalt(II)-catalyzed polymerization of Bicyclo[2.2.1]hept-2-ene, a related compound, in the presence of ethene, was investigated, indicating the formation of poly(2,3-bicyclo[2.2.1]hept-2-ene) macromonomers (Alt & Heitz, 1998).
The vinylic polymerization of Bicyclo[2.2.1]hept-2-ene by Co(II) compounds was reported, yielding amorphous polymers with high molecular weights (Alt & Heitz, 1998).
A study on the reaction of palladium 1,5-cyclooctadiene alkyl chloride with norbornene derivatives, including Bicyclo[2.2.1]hept-5-en-2-yl derivatives, was relevant to metal-catalyzed addition polymerization of functionalized norbornenes (Kang & Sen, 2004).
Alicyclic polymers designed for 193 nm photoresist materials were synthesized, involving derivatives of Bicyclo[2.2.1]hept-5-ene-2-yl compounds (Okoroanyanwu et al., 1998).
The synthesis and chemistry of Bicyclo[4.1.0]hept-1,6-ene, a structurally related compound, were explored, revealing insights into the reactivity and applications of such bicyclic structures (Billups et al., 1996).
Fluorinated Bicyclo[2.2.1]hept-2-enes were synthesized and polymerized for potential use in gas separation membranes (Popov et al., 1992).
Propriétés
IUPAC Name |
2-bicyclo[2.2.1]hept-5-enyl(trichloro)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9Cl3Si/c8-11(9,10)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAOXVBXDCANBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50338360 | |
| Record name | bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50338360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14319-64-3 | |
| Record name | bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50338360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Bicycloheptenyl)trichlorosilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine](/img/structure/B88542.png)






![2-Hydrazinylnaphtho[2,1-d][1,3]thiazole](/img/structure/B88570.png)



